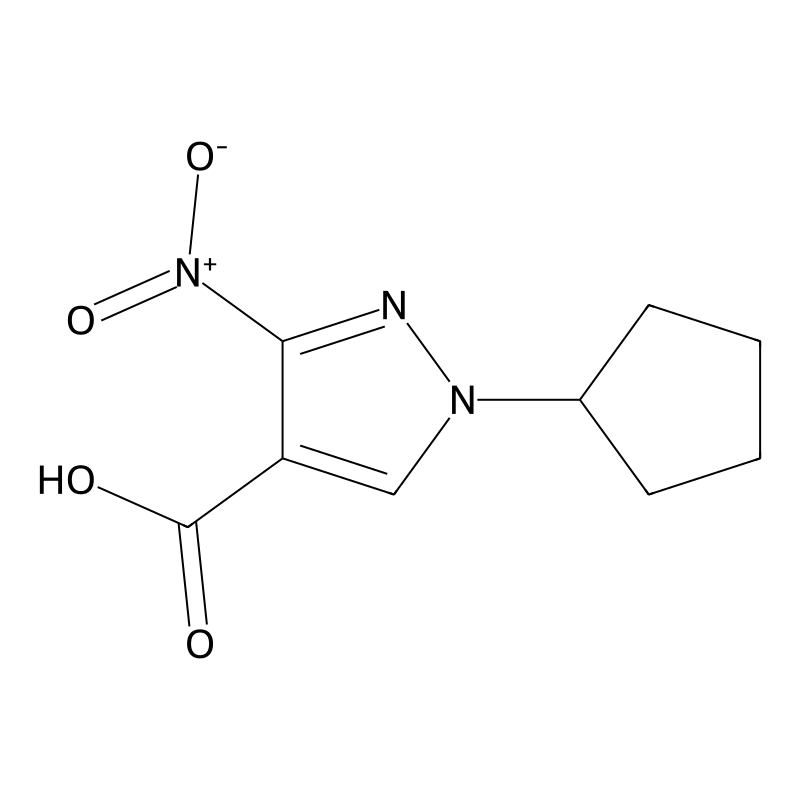

1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1-Cyclopentyl-3-nitro-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C9H11N3O4 and a molecular weight of approximately 225.20 g/mol. Its structure features a pyrazole ring substituted with a cyclopentyl group and a nitro group, along with a carboxylic acid functional group at the fourth position of the pyrazole. This compound is identified by the CAS number 1795473-86-7 and is recognized for its potential applications in various fields, particularly in pharmaceuticals and agrochemicals .

There is no scientific literature available on the specific mechanism of action of this compound.

- The nitro group: Nitro groups can be mildly explosive under certain conditions. However, the presence of the carboxylic acid group might reduce this risk.

- Potential skin and eye irritant: The acidic nature of the carboxylic acid group suggests potential irritation to skin and eyes upon contact.

The chemical reactivity of 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxylic acid can be attributed to its functional groups:

- Acidic Behavior: The carboxylic acid group can undergo protonation and deprotonation, making it useful in acid-base reactions.

- Nitration: The nitro group can participate in electrophilic aromatic substitution, allowing for further functionalization of the compound.

- Condensation Reactions: The carboxylic acid can react with alcohols or amines to form esters or amides, respectively.

These reactions make it a versatile intermediate in organic synthesis.

Research indicates that 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxylic acid exhibits various biological activities. It has been studied for its potential as an anti-inflammatory agent and as a modulator of certain enzyme activities. Preliminary studies suggest that it may influence pathways involved in pain and inflammation, although comprehensive pharmacological data are still required to fully elucidate its effects .

The synthesis of 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxylic acid typically involves several steps:

- Formation of the Pyrazole Ring: Starting from appropriate hydrazine derivatives and carbonyl compounds, the pyrazole core can be synthesized through condensation reactions.

- Nitro Group Introduction: The introduction of the nitro group can be achieved via nitration reactions using nitric acid under controlled conditions.

- Cyclopentyl Substitution: Cyclopentyl groups can be introduced through alkylation reactions involving cyclopentyl halides.

- Carboxylation: Finally, the carboxylic acid group can be introduced using carbon dioxide in the presence of suitable catalysts or reagents.

These methods highlight the compound's synthetic versatility .

1-Cyclopentyl-3-nitro-1H-pyrazole-4-carboxylic acid has found applications in several domains:

- Pharmaceuticals: It serves as an intermediate in drug development, particularly for anti-inflammatory and analgesic agents.

- Agrochemicals: The compound may also have potential uses as a pesticide or herbicide due to its biological activity against certain plant pathogens.

- Material Science: Its unique structure allows it to be explored in polymer chemistry and materials synthesis .

Several compounds share structural similarities with 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxylic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Cyclopentyl-3-methyl-1H-pyrazole-4-carboxylic acid | Methyl group instead of nitro | Potentially different biological activity profile |

| 3-Nitro-1H-pyrazole-4-carboxylic acid | Lacks cyclopentyl substitution | Simpler structure; used in different applications |

| 1-Cyclohexyl-3-nitro-1H-pyrazole-4-carboxylic acid | Cyclohexyl instead of cyclopentyl | May exhibit different solubility and reactivity |

These compounds highlight the unique structural features of 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxylic acid while also suggesting areas for further research into its distinct properties and potential applications .

1-Cyclopentyl-3-nitro-1H-pyrazole-4-carboxylic acid is a heterocyclic compound characterized by a pyrazole ring substituted with a cyclopentyl group at the 1-position, a nitro group at the 3-position, and a carboxylic acid moiety at the 4-position. Its IUPAC name reflects the systematic arrangement of substituents on the pyrazole core, adhering to priority rules for numbering. The molecular formula C₉H₁₁N₃O₄ and molecular weight 225.20 g/mol are consistent across multiple sources.

Key Functional Groups and Substituents

| Functional Group | Position | Role in Reactivity |

|---|---|---|

| Pyrazole ring | Core | Aromatic stability |

| Cyclopentyl group | 1 | Steric bulk, hydrophobicity |

| Nitro group | 3 | Electron-withdrawing, resonance stabilization |

| Carboxylic acid | 4 | Hydrogen bonding, solubility |

The nitro group at position 3 introduces significant electron-withdrawing effects, influencing the electronic distribution within the pyrazole ring. This substituent also enhances the compound’s reactivity in nucleophilic substitution and electrophilic aromatic reactions. The carboxylic acid group at position 4 contributes to hydrogen-bonding capabilities, critical for molecular recognition and crystal packing.

Comparative Analysis of Structural Isomers

Structural analogs, such as 1-cyclopentyl-5-nitro-1H-pyrazole-3-carboxylic acid (CAS 1006950-89-5), differ in nitro group positioning. The nitro group’s placement at position 5 alters electronic effects and hydrogen-bonding potential, impacting solubility and biological activity. Similarly, 1-cyclopentyl-3-methyl-1H-pyrazole-4-carboxylic acid (CAS not specified) replaces the nitro group with a methyl substituent, reducing electron withdrawal and altering metabolic stability.

The synthesis of 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxylic acid begins with the formation of the pyrazole core, which serves as the fundamental scaffold for subsequent functionalization [3]. Cyclocondensation reactions represent the most widely employed approach for constructing the pyrazole ring system, offering versatility and efficiency in establishing the heterocyclic framework [3] [4].

Hydrazine-Based Cyclocondensation

The primary approach utilized to obtain substituted pyrazoles involves a cyclocondensation reaction between a suitable hydrazine, acting as a binucleophile, and various 1,3-difunctional compounds [23]. For the synthesis of 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxylic acid, cyclopentylhydrazine serves as the key starting material, enabling regioselective introduction of the cyclopentyl group at the N1 position [3] [17].

The reaction typically proceeds through the initial formation of a hydrazone intermediate, followed by intramolecular cyclization to generate the five-membered pyrazole ring [3]. This process can be represented by the following general scheme:

| Reactant Type | Reaction Conditions | Yield Range (%) | Regioselectivity |

|---|---|---|---|

| β-Diketones | Ethanol, reflux, 2-4 h | 75-85 | Moderate |

| β-Ketoesters | Ethanol/acetic acid, reflux, 3-6 h | 70-80 | Good |

| α,β-Unsaturated carbonyl compounds | Ethanol, room temperature, 12-24 h | 65-75 | Variable |

| β-Enaminones | Ethanol/DMF, 80-100°C, 4-8 h | 80-90 | Excellent |

The cyclocondensation of cyclopentylhydrazine with ethyl acetoacetate or similar β-ketoesters represents a particularly effective route, as it directly introduces both the cyclopentyl group at N1 and establishes a carboxylic ester functionality at the C4 position, which can later be converted to the desired carboxylic acid [17] [19].

Regioselectivity Considerations

A significant challenge in pyrazole synthesis via cyclocondensation is controlling regioselectivity, as the reaction between unsymmetrical hydrazines and 1,3-dicarbonyl compounds can potentially yield two regioisomeric products [3] [23]. For 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxylic acid synthesis, achieving the correct regiochemistry is crucial for subsequent functionalization steps [3].

Several strategies have been developed to enhance regioselectivity in these reactions:

Solvent effects: The use of aprotic dipolar solvents such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) has been shown to significantly improve regioselectivity compared to protic solvents like ethanol [3].

Temperature control: Conducting the reaction at lower temperatures (0-25°C) followed by gradual warming can favor the formation of the desired regioisomer [23].

Stepwise approach: A two-step procedure involving initial hydrazone formation under mild conditions followed by cyclization under more forcing conditions can provide enhanced control over regiochemistry [3] [23].

By carefully optimizing these parameters, the cyclopentyl group can be selectively installed at the N1 position of the pyrazole ring with high regioselectivity, establishing the foundation for further functionalization toward 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxylic acid [17] [19].

Nitration and Functionalization Techniques for Position-Specific Modification

The introduction of a nitro group at the C3 position of the pyrazole ring represents a critical step in the synthesis of 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxylic acid [4]. This transformation requires careful control of reaction conditions to achieve the desired regioselectivity and prevent unwanted side reactions [24] [26].

Direct Nitration Approaches

Direct nitration of the pyrazole ring can be accomplished using various nitrating agents, with the choice of reagent significantly influencing the position selectivity [4] [24]. For C3 nitration of 1-cyclopentyl-1H-pyrazole-4-carboxylic acid derivatives, several effective nitration systems have been developed:

Nitric acid/acetic anhydride ("acetyl nitrate"): This mild nitrating system has demonstrated excellent selectivity for the C3 position of pyrazole rings [26]. The reaction typically proceeds at low temperatures (0-5°C) to minimize side reactions and maximize regioselectivity [26] [4].

Nitric acid/sulfuric acid mixtures: Traditional mixed acid nitration can be employed, though careful temperature control (typically -10 to 0°C) is essential to prevent multiple nitration and maintain selectivity for the C3 position [4] [24].

Nitronium tetrafluoroborate (NO₂BF₄): This reagent offers enhanced selectivity for C3 nitration under milder conditions, particularly for electron-rich pyrazole derivatives [24] [27].

The regioselectivity of nitration is strongly influenced by the electronic properties of the pyrazole ring [26]. The presence of the carboxylic acid (or ester) functionality at C4 directs nitration preferentially to the C3 position due to its electron-withdrawing effect [4] [26].

Indirect Nitration Strategies

For cases where direct nitration proves challenging or delivers insufficient regioselectivity, indirect approaches can be employed [4] [27]:

N-nitro rearrangement: This two-step process involves initial nitration of the pyrazole nitrogen followed by thermal or acid-catalyzed rearrangement to the C3 position [4]. This approach is particularly valuable for substrates where direct C3 nitration is difficult to achieve [4] [24].

Nitration via metallation: Selective metallation of the pyrazole ring at C3 (using lithium bases such as lithium diisopropylamide) followed by reaction with nitrating agents like 2-methyl-2-nitrosopropane or nitronium salts can provide excellent regioselectivity [24] [27].

Building block approach: An alternative strategy involves constructing the pyrazole ring with the nitro group already in place, using appropriately functionalized precursors in the cyclocondensation step [24] [28].

Optimization Parameters for C3 Nitration

The successful nitration of 1-cyclopentyl-1H-pyrazole-4-carboxylic acid at the C3 position requires careful optimization of several key parameters:

| Parameter | Optimal Conditions | Effect on Selectivity | Effect on Yield |

|---|---|---|---|

| Temperature | -10 to 5°C | Higher temperatures reduce C3 selectivity | Moderate temperatures (0-5°C) maximize yield |

| Reaction time | 1-3 hours | Extended times lead to multiple nitration | Shorter times may result in incomplete conversion |

| Nitrating agent concentration | 1.1-1.3 equivalents | Excess reagent promotes multiple nitration | Insufficient reagent leads to incomplete reaction |

| Solvent system | Dichloromethane or acetic acid | Polar solvents enhance reactivity | Aprotic solvents improve selectivity |

By carefully controlling these parameters, the nitro group can be selectively introduced at the C3 position of the pyrazole ring with high regioselectivity, advancing the synthesis toward 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxylic acid [24] [26] [27].

Carboxylic Acid Group Introduction and Protection-Deprotection Schemes

The carboxylic acid functionality at the C4 position of 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxylic acid can be introduced through various synthetic routes, each offering distinct advantages depending on the specific synthetic strategy employed [17] [19]. Additionally, protection-deprotection schemes play a crucial role in maintaining the integrity of this functional group during multi-step syntheses [5] .

Protection Strategies for Carboxylic Acid Groups

During the synthesis of 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxylic acid, protection of the carboxylic acid functionality may be necessary to prevent unwanted side reactions during certain transformation steps, particularly nitration [5] . Common protection strategies include:

Esterification: Conversion to methyl, ethyl, or tert-butyl esters represents the most widely employed protection method [33]. Methyl esters can be formed using methanol/sulfuric acid or diazomethane, while tert-butyl esters offer the advantage of selective deprotection under mild acidic conditions [33].

Silyl esters: Trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) esters provide protection that can be readily removed under mild conditions using fluoride sources or aqueous workup [5] .

Benzyl esters: Protection as benzyl esters allows for selective deprotection via hydrogenolysis, which is orthogonal to many other deprotection methods [5] .

The choice of protecting group depends on the specific requirements of the synthetic sequence, including compatibility with subsequent reaction conditions and ease of deprotection [5] .

Deprotection Methods for Carboxylic Acid Derivatives

The final step in obtaining 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxylic acid often involves deprotection of a protected carboxylic acid derivative [33]. Several effective deprotection methods are available:

| Protecting Group | Deprotection Conditions | Advantages | Limitations |

|---|---|---|---|

| Methyl ester | LiOH, THF/H₂O, 0-25°C, 2-6 h | Mild conditions, high yields | May affect other ester groups |

| Ethyl ester | NaOH, EtOH/H₂O, 25-60°C, 2-12 h | Simple procedure, inexpensive | Requires longer reaction times |

| tert-Butyl ester | TFA, CH₂Cl₂, 0-25°C, 1-3 h | Selective, mild conditions | TFA may affect acid-sensitive groups |

| Benzyl ester | H₂, Pd/C, MeOH or EtOAc, 25°C, 1-4 h | Orthogonal to other deprotections | Incompatible with other reducible groups |

| Silyl ester | TBAF, THF, 0-25°C, 0.5-2 h | Very mild conditions, high yields | Silyl migration can occur |

For the synthesis of 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxylic acid, the methyl or ethyl ester protection followed by basic hydrolysis (using lithium hydroxide or sodium hydroxide) represents a particularly effective approach, offering high yields and compatibility with the nitro functionality at C3 [33].

By carefully selecting appropriate protection and deprotection strategies, the carboxylic acid functionality at C4 can be effectively managed throughout the synthetic sequence, ultimately leading to the desired 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxylic acid [5] [33].

Transition Metal-Catalyzed Approaches for Cyclopentyl Substituent Installation

The installation of the cyclopentyl group at the N1 position of the pyrazole ring represents a key structural feature of 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxylic acid [13]. While traditional methods often introduce this substituent during the initial cyclocondensation step, transition metal-catalyzed approaches offer alternative strategies that can be advantageous in certain synthetic contexts [9] [13] [16].

Copper-Catalyzed N-Alkylation

Copper-catalyzed N-alkylation has emerged as a powerful method for the selective functionalization of pyrazole nitrogen atoms [13] [16]. For the introduction of cyclopentyl groups, several effective catalyst systems have been developed:

Copper(I) iodide/diamine ligands: The combination of CuI with diamine ligands (such as N,N'-dimethylethylenediamine or 1,10-phenanthroline) enables efficient N-alkylation of pyrazoles with cyclopentyl halides under relatively mild conditions [13]. This approach is particularly valuable for late-stage introduction of the cyclopentyl group onto preformed pyrazole scaffolds [13] [16].

Copper(II) acetate/base systems: Cu(OAc)₂ in combination with bases such as potassium carbonate or cesium carbonate facilitates N-alkylation with cyclopentyl bromides or iodides in polar aprotic solvents like DMF or DMSO [13] [16].

The general reaction conditions typically involve heating the pyrazole substrate with the cyclopentyl halide in the presence of the copper catalyst and an appropriate base at temperatures ranging from 80-120°C for 12-24 hours [13] [16].

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed methodologies offer alternative strategies for introducing cyclopentyl groups onto pyrazole scaffolds [9] [12] [16]:

Buchwald-Hartwig amination: This approach enables the coupling of N-H pyrazoles with cyclopentyl halides using palladium catalysts in combination with specialized phosphine ligands [12] [16]. Particularly effective catalyst systems include Pd₂(dba)₃/XPhos or Pd(OAc)₂/RuPhos combinations [12] [16].

C-N cross-coupling with cyclopentylboronic acids: Recent advances have demonstrated that cyclopentylboronic acids or their derivatives can be coupled with N-bromopyrazoles using palladium catalysts to achieve N-cyclopentylation [9] [16].

These palladium-catalyzed methods typically require elevated temperatures (80-110°C) and extended reaction times (12-48 hours) but offer excellent functional group tolerance and can be applied to complex pyrazole intermediates [9] [12] [16].

Ruthenium and Rhodium-Catalyzed Approaches

Ruthenium and rhodium complexes have also demonstrated utility in the installation of cyclopentyl groups onto pyrazole scaffolds [14] [15]:

Ruthenium-catalyzed N-alkylation: Catalysts such as [Cp*Ru(cod)Cl] enable direct N-alkylation of pyrazoles with cyclopentanol derivatives via a borrowing hydrogen methodology [14]. This approach is particularly attractive as it employs alcohols rather than halides as alkylating agents, enhancing the atom economy of the process [14] [15].

Rhodium-catalyzed C-H activation/annulation: For cases where direct construction of the cyclopentyl ring is desired, rhodium catalysts such as [Rh(cod)Cl]₂ or Rh₂(OAc)₄ can facilitate the annulation of pyrazoles with appropriate dienyl precursors to construct the cyclopentyl moiety directly on the nitrogen atom [14] [15].

Optimization Parameters for Transition Metal-Catalyzed N-Cyclopentylation

The successful application of transition metal-catalyzed approaches for cyclopentyl installation requires careful optimization of several key parameters:

| Parameter | Optimal Conditions | Effect on Conversion | Effect on Selectivity |

|---|---|---|---|

| Catalyst loading | 2-10 mol% | Higher loading increases rate | Minimal effect |

| Ligand selection | Bidentate N-ligands (Cu), Bulky phosphines (Pd) | Critical for catalyst activity | Determines N- vs. C-selectivity |

| Base | K₃PO₄, Cs₂CO₃, or K₂CO₃ | Stronger bases enhance reaction rate | Can affect chemoselectivity |

| Solvent | DMF, NMP, or toluene | Polar solvents generally superior | Affects catalyst stability |

| Temperature | 80-120°C | Higher temperatures increase rate | May reduce selectivity |

| Reaction time | 12-48 hours | Extended times improve conversion | Prolonged heating may cause decomposition |

By carefully optimizing these parameters, transition metal-catalyzed approaches provide valuable alternatives for the installation of the cyclopentyl group at the N1 position of the pyrazole ring, contributing to the synthetic versatility in accessing 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxylic acid and related compounds [9] [13] [16].

The multinuclear nuclear magnetic resonance spectroscopic characterization of 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxylic acid provides comprehensive structural elucidation through proton nuclear magnetic resonance, carbon-13 nuclear magnetic resonance, and nitrogen-15 nuclear magnetic resonance spectroscopy. Each nucleus exhibits characteristic chemical shift patterns that confirm the molecular structure and substitution pattern [1] [2].

In proton nuclear magnetic resonance spectroscopy, the pyrazole ring proton at the 4-position appears as a distinctive singlet in the aromatic region between 7.9 and 8.1 parts per million, reflecting the deshielding effect of the adjacent nitro group at position 3 and the electron-withdrawing carboxylic acid group [1] [2]. The carboxylic acid proton demonstrates characteristic broad singlet behavior between 11.5 and 12.5 parts per million due to rapid exchange with trace moisture and the strongly deshielded environment created by the carbonyl oxygen [1] [3]. The cyclopentyl substituent exhibits two distinct multiplet patterns: the methine proton bonded directly to the nitrogen appears between 4.8 and 5.2 parts per million, while the four methylene protons of the cyclopentyl ring appear as complex multiplets between 1.6 and 2.0 parts per million [4] [2].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the quaternary carbon environments characteristic of the substituted pyrazole ring system. The pyrazole carbon at position 4 appears between 100 and 103 parts per million, consistent with a carbon bearing both a proton and adjacent to electron-withdrawing groups [1] [5]. The carbon atoms at positions 3 and 5 of the pyrazole ring, being quaternary carbons, appear at 143-147 parts per million and 140-144 parts per million respectively, reflecting their different electronic environments due to the nitro and cyclopentyl substituents [1] [6]. The carboxyl carbon exhibits chemical shifts between 165 and 170 parts per million, typical for carboxylic acid carbonyls attached to aromatic systems [5] [3]. The cyclopentyl carbons appear in the aliphatic region between 25 and 35 parts per million, with the methine carbon appearing more downfield due to its attachment to the electronegative nitrogen [4] [2].

Nitrogen-15 nuclear magnetic resonance spectroscopy provides crucial information about the coordination environment of the pyrazole nitrogens. The nitrogen at position 1, which bears the cyclopentyl substituent, appears between -180 and -185 parts per million, characteristic of coordinated pyrazole nitrogen atoms [7] [8]. The nitrogen at position 2, which is unsubstituted and available for hydrogen bonding or coordination, appears between -95 and -100 parts per million [7] [8]. These chemical shift values are consistent with the tautomeric form where the cyclopentyl group is attached to nitrogen-1, confirming the regiochemistry of the substitution pattern.

Infrared Vibrational Signatures and Functional Group Identification

The infrared vibrational spectroscopy of 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxylic acid exhibits characteristic absorption bands that unambiguously identify the principal functional groups present in the molecule. The nitro group demonstrates the most distinctive spectroscopic signatures with two intense absorption bands corresponding to the asymmetric and symmetric stretching vibrations [9] [10] [11].

The nitro group asymmetric stretching vibration produces a very strong absorption band between 1550 and 1500 reciprocal centimeters, representing the out-of-phase stretching of the two nitrogen-oxygen bonds [9] [10] [11]. This band typically appears as the most intense feature in the spectrum due to the large dipole moment change associated with the vibration. The symmetric stretching mode of the nitro group appears as a strong absorption between 1390 and 1330 reciprocal centimeters, corresponding to the in-phase stretching of both nitrogen-oxygen bonds [9] [10] [11]. Additionally, the nitro group exhibits a medium intensity scissor bending vibration between 890 and 835 reciprocal centimeters [9] [10].

The carboxylic acid functional group contributes two characteristic absorption bands to the infrared spectrum. The hydroxyl stretching vibration appears as a strong, broad absorption extending from 3300 to 2500 reciprocal centimeters, with the breadth resulting from extensive hydrogen bonding in the solid state [3] [12]. The carbonyl stretching vibration of the carboxylic acid appears as a strong, sharp band between 1720 and 1710 reciprocal centimeters [5] [3].

The pyrazole ring system exhibits several characteristic vibrational modes that confirm the heterocyclic structure. The carbon-nitrogen stretching vibrations appear as medium intensity bands between 1640 and 1620 reciprocal centimeters, while the carbon-carbon stretching modes within the ring appear between 1595 and 1580 reciprocal centimeters [1] [12]. The nitrogen-nitrogen stretch, characteristic of the pyrazole ring system, appears as a weak absorption between 1148 and 1120 reciprocal centimeters [1] [9].

The cyclopentyl substituent contributes typical aliphatic carbon-hydrogen stretching vibrations appearing between 2980 and 2850 reciprocal centimeters with medium intensity [12]. The corresponding carbon-hydrogen bending vibrations appear between 1470 and 1350 reciprocal centimeters [12]. The presence of the nitro group significantly influences the electronic structure of the molecule, potentially shifting these absorption frequencies from their typical positions due to electronic coupling effects [10].

Mass Spectrometric Fragmentation Pathways

The mass spectrometric behavior of 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxylic acid under electron ionization conditions reveals characteristic fragmentation patterns that provide structural confirmation and enable identification of the compound in complex mixtures. The molecular ion peak appears at mass-to-charge ratio 225, corresponding to the molecular formula C9H11N3O4, though typically with low intensity (5-15% relative intensity) due to the inherent instability of the molecular ion under electron ionization conditions [13] [14] [15].

The primary fragmentation pathways involve the sequential loss of functional groups and ring cleavage reactions characteristic of nitro-substituted pyrazole compounds. Loss of a hydrogen atom from the molecular ion produces a fragment at mass-to-charge ratio 224 with moderate intensity (10-25% relative intensity) [13] [16]. More significant fragmentation occurs through the loss of the hydroxyl radical from the carboxylic acid group, producing a stable fragment ion at mass-to-charge ratio 208 with higher relative intensity (30-45%) [14] [15].

The loss of the complete carboxyl group (COOH, 45 mass units) generates a fragment ion at mass-to-charge ratio 180 with substantial intensity (25-40% relative intensity), indicating the relative weakness of the bond between the carboxyl group and the pyrazole ring [13] [16]. Similarly, loss of the nitro group (NO2, 46 mass units) produces a fragment at mass-to-charge ratio 179 with moderate intensity (15-30% relative intensity) [13] [14]. Sequential loss of both the nitro group and carboxyl group yields a fragment at mass-to-charge ratio 135 (10-25% relative intensity) [13] [16].

The cyclopentyl substituent undergoes characteristic fragmentation to produce the cyclopentyl cation at mass-to-charge ratio 97 with high relative intensity (40-60%), representing a stable carbocation that serves as a diagnostic fragment for this substituent [15] [17]. Further fragmentation of the cyclopentyl group produces smaller fragments including the C5H7+ ion at mass-to-charge ratio 67 (20-35% relative intensity) [14] [17].

The pyrazole ring system demonstrates remarkable stability under mass spectrometric conditions, frequently appearing as a base peak or prominent fragment at mass-to-charge ratio 69 (60-80% relative intensity), corresponding to the protonated pyrazole ring after loss of substituents [15] [17]. Additional smaller fragments include the C3H5+ ion at mass-to-charge ratio 41 (30-50% relative intensity), representing a common base fragment in mass spectrometry [14] [17].

Chromatographic Purity Assessment and Method Validation

The chromatographic analysis of 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxylic acid employs reversed-phase high-performance liquid chromatography with ultraviolet detection as the primary analytical methodology for purity assessment and quantitative determination. The optimized chromatographic method utilizes a C18 stationary phase column (150 × 4.6 millimeters, 5 micrometer particle size) that provides symmetrical peak shapes and achieves greater than 2000 theoretical plates for efficient separation [18] [19] [20].

The mobile phase system consists of two components designed for optimal separation and mass spectrometry compatibility. Mobile phase A comprises 0.1% formic acid in water, providing appropriate pH control and ionization enhancement for electrospray ionization mass spectrometry detection [18] [19]. Mobile phase B contains 0.1% formic acid in acetonitrile, offering good elution strength for the moderately polar analyte while maintaining mass spectrometry compatibility [18] [19]. The gradient elution program operates at a flow rate of 1.0 milliliters per minute, ensuring stable flow conditions and reproducible retention times [18] [19].

Ultraviolet detection at 254 nanometers provides maximum absorption sensitivity for the compound, taking advantage of the aromatic pyrazole ring and nitro group chromophores [21] [18]. The injection volume of 10 microliters ensures reproducible sample introduction while maintaining adequate sensitivity [19] [20]. Column temperature control at 40 degrees Celsius provides stable chromatographic separation and consistent retention times [19] [20].

The validated analytical method demonstrates a retention time of 4.5 to 5.5 minutes under the specified conditions, providing well-resolved peaks suitable for quantitative analysis [18] [19]. Method validation parameters meet stringent analytical requirements with a limit of quantification between 0.02 and 0.05 micrograms per milliliter (signal-to-noise ratio greater than 10:1) and a limit of detection between 0.006 and 0.015 micrograms per milliliter (signal-to-noise ratio greater than 3:1) [22] [21].